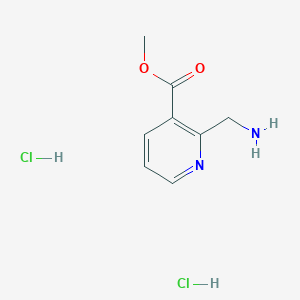

methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride

CAS No.: 2503201-72-5

Cat. No.: VC6671955

Molecular Formula: C8H12Cl2N2O2

Molecular Weight: 239.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2503201-72-5 |

|---|---|

| Molecular Formula | C8H12Cl2N2O2 |

| Molecular Weight | 239.1 |

| IUPAC Name | methyl 2-(aminomethyl)pyridine-3-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;;/h2-4H,5,9H2,1H3;2*1H |

| Standard InChI Key | FSYGRKQYVLAJPI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=CC=C1)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride (CAS: 151509-01-2) has the molecular formula C₈H₁₁Cl₂N₂O₂ and a molecular weight of 202.64 g/mol . The IUPAC name, methyl 2-(aminomethyl)nicotinate hydrochloride, reflects its nicotinic acid backbone. The Smiles notation O=C(C1=CC=CN=C1CN)OC.[H]Cl delineates its structure: a pyridine ring with a methyl ester at position 3 and an aminomethyl group at position 2, protonated as a hydrochloride salt .

Key Structural Attributes:

-

Pyridine ring: Provides aromaticity and electronic polarization, facilitating nucleophilic and electrophilic reactions.

-

Aminomethyl group (-CH₂NH₂): Enhances solubility in acidic conditions and participates in condensation or amidation reactions.

-

Methyl ester (-COOCH₃): Acts as a protecting group for carboxylic acids, enabling controlled hydrolysis in synthetic pathways .

Synthesis and Preparation Methods

The synthesis of methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride involves multi-step organic transformations, as detailed in studies on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors .

Step 1: Reduction of 6-Cyanonicotinic Acid

6-Cyanonicotinic acid undergoes catalytic hydrogenation using 10% Pd/C under 1 bar H₂ in methanol, yielding 6-(aminomethyl)nicotinic acid with a 59% yield. This step selectively reduces the nitrile group to an amine without affecting the carboxylic acid .

Step 2: Esterification with Thionyl Chloride

The carboxylic acid is esterified using SOCl₂ in methanol under reflux conditions (70°C, overnight). This Fischer esterification converts the acid to the methyl ester, forming methyl 6-(aminomethyl)nicotinate hydrochloride in 94% yield .

Step 3: Sulfonylation and Functionalization

The aminomethyl group reacts with 3-chlorobenzenesulfonyl chloride in dichloromethane, mediated by triethylamine, to introduce sulfonamide functionalities. Subsequent hydrolysis with KOH regenerates the carboxylic acid, which is then coupled with amines to form target inhibitors .

Critical Reaction Conditions:

-

Temperature control (2–8°C for sulfonylation).

-

Anhydrous solvents to prevent side reactions.

Chemical Properties and Characterization

Physicochemical Data

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to ionic hydrochloride form.

-

Stability: Stable under inert atmospheres at room temperature but hygroscopic .

Spectroscopic Characterization

-

¹H NMR (DMSO, 300 MHz): δ 3.89 (s, 3H, -OCH₃), 4.29 (s, 2H, -CH₂NH₂), 7.64 (m, 1H, pyridine-H), 8.34 (m, 1H, pyridine-H), 9.08 (m, 1H, pyridine-H) .

-

IR Spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (pyridine ring), and 2500–3000 cm⁻¹ (amine hydrochloride) .

Research Applications in Drug Discovery

Role in 11β-HSD1 Inhibitor Development

Methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride is a key intermediate in synthesizing inhibitors of 11β-HSD1, an enzyme implicated in glucocorticoid metabolism and metabolic disorders like diabetes .

Mechanistic Insights:

-

Inhibitors derived from this compound exhibit nanomolar IC₅₀ values against human 11β-HSD1.

-

Molecular docking studies reveal interactions with the enzyme’s active site, particularly through sulfonamide and pyridine moieties .

Comparative Efficacy of Derivatives

| Derivative Structure | IC₅₀ (Human 11β-HSD1) | Key Modifications |

|---|---|---|

| 6f (Cycloheptanamine) | 12 nM | N-alkylation enhances binding affinity |

| 7e (Piperidine) | 45 nM | Smaller alkyl groups reduce steric hindrance |

These derivatives demonstrate the compound’s versatility in structure-activity relationship (SAR) studies .

Future Directions and Challenges

Targeted Drug Delivery Systems

Functionalization of the aminomethyl group with polyethylene glycol (PEG) chains could enhance bioavailability for in vivo applications.

Computational Modeling Advances

Machine learning models predicting binding affinities may accelerate the design of next-generation inhibitors using this scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume